Product packaging for 4-chloro-2-iodo-N-propylbenzenesulfonamide(Cat. No.:CAS No. 271796-68-0)

4-chloro-2-iodo-N-propylbenzenesulfonamide

Cat. No.: B2381688
CAS No.: 271796-68-0
M. Wt: 359.61
InChI Key: SMFLXMLYZPBIPI-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-N-propylbenzenesulfonamide ( 271796-68-0) is a high-value small molecule for chemical and pharmaceutical research. With the molecular formula C9H11ClINO2S and a molecular weight of 359.61 g/mol, this compound is characterized by its benzenesulfonamide core functionalized with chloro and iodo substituents at the 4 and 2 positions of the aromatic ring, respectively, and an N-propyl sulfonamide group . This specific structure makes it a versatile building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecules. Its potential research applications are rooted in its molecular architecture. The presence of the sulfonamide group is of significant interest in medicinal chemistry, as this functional group is found in a wide range of biologically active compounds and FDA-approved drugs, often contributing to target binding and pharmacokinetic properties . The iodine atom provides a highly useful handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently create a library of analogues from a single intermediate . Meanwhile, the chlorine atom offers an alternative site for substitution, granting additional synthetic flexibility. This combination of reactive halogens and a privileged sulfonamide moiety makes this compound a valuable scaffold for constructing novel compounds in drug discovery campaigns, materials science, and chemical biology probe development. It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClINO2S B2381688 4-chloro-2-iodo-N-propylbenzenesulfonamide CAS No. 271796-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodo-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClINO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLXMLYZPBIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Aryl Halogenation

The introduction of both a chlorine and an iodine atom onto the benzene (B151609) ring can be achieved through several synthetic routes. The order of halogenation is critical due to the directing effects of the substituents. The sulfonyl chloride group is a meta-director and deactivating, while halogens are ortho-, para-directing and deactivating.

Regioselective Iodination of 4-chlorobenzenesulfonamide (B1664158) Precursors

A primary strategy for the synthesis of 4-chloro-2-iodo-N-propylbenzenesulfonamide involves the regioselective iodination of a pre-existing 4-chlorobenzenesulfonyl precursor, such as 4-chlorobenzenesulfonyl chloride. The chloro substituent at the 4-position directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, the iodination is directed to the ortho position (position 2).

Various iodinating reagents can be employed for this electrophilic aromatic substitution. A common method involves the use of elemental iodine (I₂) in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species ("I+"). wikipedia.orgacsgcipr.org Reagent systems such as iodine with silver salts (e.g., Ag₂SO₄, AgSbF₆, AgBF₄) have been shown to be effective for the iodination of chlorinated aromatic compounds. nih.govnih.gov The choice of the silver salt can influence the reactivity and regioselectivity of the iodination. For instance, in some cases, specific silver salts can enhance the formation of the ortho-iodinated product. nih.gov

Another effective iodinating agent is N-iodosuccinimide (NIS), often used with an acid catalyst. commonorganicchemistry.com The reaction conditions, including the solvent and temperature, play a significant role in the outcome of the reaction.

Table 1: Reagents for Regioselective Iodination of Chlorinated Aromatics

Reagent System Description Reference
Ag₂SO₄/I₂ A combination that facilitates electrophilic iodination of chlorinated aromatic compounds. nih.govnih.gov
AgSbF₆/I₂ Another silver salt-based system for the iodination of chlorinated aromatics, potentially offering different reactivity. nih.govnih.gov
AgBF₄/I₂ A silver salt reagent that can be used to introduce iodine onto a chlorinated benzene ring. nih.govnih.gov
N-Iodosuccinimide (NIS) A common electrophilic iodinating agent, often used in the presence of an acid catalyst. commonorganicchemistry.com

Incorporation of the Chloro Substituent via Electrophilic or Nucleophilic Routes

An alternative synthetic pathway could involve the introduction of the chlorine atom onto a 2-iodobenzenesulfonamide precursor. This is typically achieved through an electrophilic aromatic substitution reaction. wikipedia.org The reaction of a 2-iodobenzenesulfonyl precursor with a chlorinating agent, such as chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), would be a standard approach. wikipedia.org The directing effects of the iodo and sulfonyl groups would need to be carefully considered to achieve the desired 4-chloro substitution pattern.

While nucleophilic aromatic substitution (SNA_r) is a known mechanism for introducing substituents onto an aromatic ring, it is less commonly used for the introduction of chlorine in this context, as it typically requires highly activated substrates with strong electron-withdrawing groups and a good leaving group.

The more direct and common industrial route to the precursor, 4-chlorobenzenesulfonyl chloride, starts from chlorobenzene (B131634). This is achieved by reacting chlorobenzene with chlorosulfonic acid. prepchem.comgoogle.comgoogle.comsigmaaldrich.com

Formation of the Sulfonamide Moiety

The sulfonamide functional group is a key feature of the target molecule. Its formation is typically achieved through the reaction of a sulfonyl chloride with an amine.

Sulfonylation Reactions Utilizing Sulfonyl Chlorides and N-propylamine

The reaction between 4-chloro-2-iodobenzenesulfonyl chloride and N-propylamine is a classic example of nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of N-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. This reaction, known as sulfonylation, directly forms the desired N-propylsulfonamide linkage. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

This method is widely used for the synthesis of a variety of sulfonamide derivatives. For example, various N-alkyl/aryl-4-chlorobenzenesulfonamides have been synthesized by treating 4-chlorobenzenesulfonyl chloride with the corresponding amines. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency of the sulfonylation reaction, several parameters can be optimized. The choice of solvent is important; polar aprotic solvents like dimethylformamide (DMF) are often used. researchgate.net The reaction temperature can also be controlled to manage the reaction rate and minimize side reactions.

The selection of the base is another critical factor. While tertiary amines like triethylamine are common, other bases can also be employed. The stoichiometry of the reactants, particularly the amine and the base, should be carefully controlled to ensure complete reaction and avoid the formation of impurities. Simple alkylation of primary sulfonamides can sometimes lead to the formation of bis-alkylated products, so controlling the reaction conditions is key to achieving mono-alkylation. acs.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis of this compound to improve efficiency, safety, and scalability.

One such technique is flow chemistry . The synthesis of sulfonamides has been successfully demonstrated using flow reactors. acs.orgresearchgate.net This approach offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), improved heat and mass transfer, and enhanced safety, especially for highly exothermic reactions. rsc.orgscite.ai The continuous nature of flow synthesis also allows for easier scalability. acs.org

Catalytic methods for the N-alkylation of sulfonamides present an alternative to the traditional reaction with alkyl halides. For instance, iron(II)-catalyzed N-alkylation of sulfonamides with alcohols offers a more environmentally friendly route. ionike.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. acs.org These methods often proceed via a "borrowing hydrogen" mechanism and generate water as the only byproduct.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-chlorobenzenesulfonamide
4-chlorobenzenesulfonyl chloride
N-propylamine
2-iodobenzenesulfonamide
Silver sulfate
Silver hexafluoroantimonate
Silver tetrafluoroborate
N-iodosuccinimide
Iodine
Chlorine
Iron(III) chloride
Aluminum chloride
Pyridine
Triethylamine
Dimethylformamide
Chlorobenzene
Chlorosulfonic acid

Microwave-Assisted Synthesis of Sulfonamide Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter timeframes compared to conventional heating methods. researchgate.nettandfonline.com This technology is particularly well-suited for the synthesis of sulfonamide scaffolds.

A notable advancement is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need for the often unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com A highly efficient microwave-assisted procedure developed by De Luca and Giacomelli utilizes 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT) as an activating agent. organic-chemistry.org The process involves a two-step microwave irradiation sequence:

The sulfonic acid is reacted with TCT and triethylamine in acetone. This mixture is irradiated at 80°C for 20 minutes. organic-chemistry.org

The resulting intermediate is then treated with an appropriate amine (such as n-propylamine for the target compound) and aqueous sodium hydroxide, followed by a second microwave irradiation at 50°C for just 10 minutes. organic-chemistry.orgacs.org

This method demonstrates excellent functional group tolerance and is high-yielding. acs.org The operational simplicity and use of commercially available reagents make it a practical and scalable approach for producing a diverse library of sulfonamides. organic-chemistry.org The significant rate enhancement and improved yields under microwave irradiation compared to conventional heating are highlighted in the following table.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis. scribd.com
EntrySulfonic AcidAmineConventional Method (Time, Yield)Microwave Method (Time, Yield)
1p-Toluenesulfonic acidAllylamine12 h, 65%10 min, 89%
2Benzenesulfonic acidAllylamine12 h, 68%10 min, 85%
3p-Toluenesulfonic acidPyrrolidine6 h, 75%10 min, 95%

Other microwave-assisted syntheses have been developed for more complex sulfonamide-containing structures, such as pyrazoline derivatives. nih.govresearchgate.net In these cases, a suitable chalcone (B49325) derivative is reacted with a compound like p-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) under microwave irradiation (e.g., 7 minutes at 200°C), demonstrating the versatility of this technique. nih.gov

Catalytic Methodologies in Benzenesulfonamide (B165840) Construction

Catalytic methods provide mild and efficient pathways for the construction of the crucial S-N bond in benzenesulfonamides. These strategies often offer advantages in terms of substrate scope and environmental impact over classical methods that may require harsh reagents.

Copper-based catalysts are particularly prominent in modern sulfonamide synthesis. jsynthchem.com One innovative approach employs a dual copper and visible-light-catalyzed S(O)2–N coupling reaction between phenylsulfinic acid derivatives and aryl azides. nih.gov This process operates under redox-neutral conditions and is mechanistically distinct from traditional nitrogen nucleophilic substitution reactions. The reaction is believed to proceed through the generation of a triplet nitrene from the aryl azide (B81097) via visible-light-induced energy transfer, which then couples with a sulfonyl radical. nih.gov

Another powerful copper-catalyzed, three-component reaction utilizes aryldiazonium tetrafluoroborates, a sulfur dioxide source like DABCO·(SO2)2, and N-chloroamines. jsynthchem.com This method provides a direct and efficient route to a wide range of sulfonamides under mild conditions and is noted for its broad substrate compatibility. jsynthchem.com The catalyst in such systems can be a magnetic nanocatalyst, which allows for easy separation and reuse for multiple reaction cycles. jsynthchem.com

Beyond copper, other catalytic systems have been developed for specific transformations. Palladium on carbon (Pd/C) is used as a catalyst for the reduction step in the synthesis of optically active benzenesulfonamide derivatives. google.com This reaction is typically carried out in a hydrogen atmosphere and can achieve nearly quantitative yields. google.com Furthermore, patents describe various other catalytic systems, including:

Hafnium tetrachloride or zirconium tetrachloride for the synthesis of N-tert-butyl benzene sulfonamide. google.com

Metal oxides and heteropoly acids for the catalytic oxidation of p-toluenesulfonamide (B41071) to p-carboxybenzene sulfonamide. patsnap.com

Acid chlorination catalysts like dimethylformamide in the preparation of 4-chlorophenyl-sulfonyl compounds from chlorobenzene and chlorosulfonic acid. google.com

Table 2: Overview of Selected Catalytic Methodologies for Benzenesulfonamide Synthesis
Catalytic SystemKey ReagentsReaction TypeReference
Dual Copper/Visible LightPhenylsulfinic acids, Aryl azidesS(O)2–N Coupling nih.gov
Copper NanocatalystAryldiazonium tetrafluoroborates, DABCO·(SO2)2, N-chloroaminesThree-Component Aminosulfonylation jsynthchem.com
Palladium/CarbonBenzenesulfonamide precursor, H2Catalytic Reduction google.com
Hafnium TetrachlorideBenzenesulfonamide, t-Butylating agentN-Alkylation google.com

These catalytic methodologies represent a significant advancement in the synthesis of benzenesulfonamides, offering milder conditions and greater efficiency for constructing compounds such as this compound.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern of a signal (multiplicity) reveals the number of neighboring protons.

For 4-chloro-2-iodo-N-propylbenzenesulfonamide, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the N-propyl group. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The propyl group would display characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H7.5 - 8.0m-
N-H 5.0 - 6.0t~5-7
N-CH₂-2.9 - 3.2q~7
-CH₂-CH₃1.4 - 1.7sextet~7
-CH₃0.8 - 1.0t~7

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

The predicted ¹³C NMR spectrum of this compound would show signals for the six aromatic carbons and the three carbons of the propyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chloro, iodo, and sulfonamide substituents. The carbon attached to the iodine atom is expected to be significantly shifted to a higher field (lower ppm value) compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-S140 - 145
Aromatic C-Cl135 - 140
Aromatic C-I90 - 95
Aromatic C-H125 - 135
N-C H₂-45 - 50
-C H₂-CH₃22 - 27
-C H₃10 - 15

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent methylene and methyl protons of the propyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and for identifying and quantifying impurities.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

The expected mass for the protonated molecule [C₉H₁₁ClINO₂S + H]⁺ would be approximately 389.92 g/mol . The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. An HRMS measurement of the molecular ion of this compound would confirm its elemental formula (C₉H₁₁ClINO₂S) by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within 5 ppm). This technique is invaluable for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₉H₁₁³⁵ClINO₂S + H]⁺389.9214
[C₉H₁₁³⁷ClINO₂S + H]⁺391.9185

Note: Calculated exact masses are based on the most abundant isotopes of the constituent elements.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve distinct but complementary roles in this context.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is the primary choice for assessing the purity of non-volatile, thermally labile compounds like this compound. Method development would logically commence with a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter, typically consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. For sulfonamides, an acidic mobile phase is often employed to ensure the compound is in a neutral form, leading to better peak shape and retention. nih.gov A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would be effective for separating the target compound from impurities with a wide range of polarities.

Detection is most commonly achieved using a UV detector set at a wavelength where the aromatic ring of the benzenesulfonamide (B165840) moiety exhibits strong absorbance, likely in the range of 220-250 nm. Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Postulated HPLC Method Parameters for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Expected Retention Time ~12-15 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Components

While the target compound itself is not amenable to direct GC analysis due to its low volatility and potential for thermal degradation, GC-MS is a powerful tool for identifying volatile impurities, unreacted starting materials, or byproducts from its synthesis. For instance, the synthesis of this compound might involve precursors such as 4-chloro-2-iodobenzenesulfonyl chloride or n-propylamine. These more volatile species can be readily analyzed by GC-MS.

A typical GC-MS method would employ a non-polar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrometer detector provides not only quantitative information but also mass spectra that can be used to identify unknown components by comparison with spectral libraries or through interpretation of fragmentation patterns. The electron ionization (EI) mass spectrum of a potential byproduct like propylbenzene (B89791) would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of alkyl groups. nih.govnist.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The sulfonamide group gives rise to two of the most prominent bands: the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected in the regions of 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the secondary sulfonamide would appear as a distinct band around 3250-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the N-propyl group would be observed in the 2850-2960 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Table 2: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3280N-H StretchSulfonamide (N-H)
~3080C-H StretchAromatic
~2960, 2870C-H StretchAlkyl (propyl)
~1345Asymmetric S=O StretchSulfonamide (SO₂)
~1160Symmetric S=O StretchSulfonamide (SO₂)
~1570, 1470C=C StretchAromatic Ring
~820C-H Out-of-plane Bend1,2,4-trisubstituted
~750C-Cl StretchAryl Halide
~580C-I StretchAryl Halide
~950S-N StretchSulfonamide

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the S=O group and the aromatic ring breathing modes are expected to produce strong Raman signals. nih.gov Vibrations involving the C-S, C-Cl, and C-I bonds, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum. This technique is particularly useful for analyzing the low-wavenumber region where the heavy atom vibrations occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring, which acts as a chromophore. The presence of the sulfonamide group, the chloro, and the iodo substituents on the benzene ring will influence the energy of these transitions.

One would expect to observe strong absorption bands corresponding to π → π* transitions. For substituted benzenes, these typically appear as two distinct bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern and the solvent used for the analysis. The data obtained from UV-Vis spectroscopy is valuable for quantitative analysis using HPLC with a UV detector.

Table 3: Predicted UV-Vis Absorption Data for this compound (in Methanol)

Transition TypePredicted λmax (nm)Chromophore
π → π* (E2-band)~225Substituted Benzene Ring
π → π* (B-band)~270Substituted Benzene Ring

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure

There are no published DFT studies that specifically investigate the electronic structure of 4-chloro-2-iodo-N-propylbenzenesulfonamide. Such studies would be valuable for understanding the electron distribution, molecular orbitals, and reactivity descriptors of the molecule.

Hartree-Fock (HF) Calculations for Molecular Orbital Analysis

No Hartree-Fock calculations for the molecular orbital analysis of this compound have been reported in the scientific literature. HF calculations could provide fundamental insights into the molecule's electronic properties and orbital energies.

Conformational Analysis and Energetic Minima

A conformational analysis to identify the energetic minima of this compound has not been documented. This type of study is crucial for understanding the three-dimensional structure and flexibility of the molecule, which are key determinants of its physical and biological properties.

Molecular Modeling and Dynamics Simulations

Ligand-Target Docking Studies (if applicable to proposed biological targets)

Without proposed biological targets, no ligand-target docking studies for this compound have been performed. While docking studies have been conducted for other sulfonamide derivatives against various enzymes researchgate.netnih.gov, this specific compound has not been evaluated in silico for its binding affinity to any biological macromolecules.

Dynamics of Intermolecular Interactions with Biological Macromolecules

In the absence of identified biological targets and initial docking poses, molecular dynamics simulations to study the dynamics of intermolecular interactions between this compound and biological macromolecules have not been undertaken.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a molecule like this compound, QSAR studies are instrumental in predicting its potential biological endpoints and in guiding the synthesis of more potent analogues. This approach is particularly relevant for the benzenesulfonamide (B165840) class of compounds, which are known to exhibit a wide range of pharmacological activities, most notably as carbonic anhydrase inhibitors.

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These numerical values quantify different aspects of a molecule's physicochemical properties and are categorized into several classes, including constitutional (2D), topological, quantum-chemical, and 3D descriptors. For benzenesulfonamide derivatives, a diverse set of descriptors is typically calculated to capture the structural features crucial for their biological activity.

In a pertinent QSAR study on a series of benzenesulfonamides incorporating cyanoacrylamide moieties, researchers calculated over 1,250 molecular descriptors to model their inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII. tandfonline.com The initial pool of descriptors was refined to identify those with the most significant correlation to the biological activity. The selected descriptors belonged to various classes, indicating that a combination of electronic, steric, and structural properties governs the activity of these compounds. tandfonline.com

Key descriptor classes relevant to benzenesulfonamides include:

WHIM (Weighted Holistic Invariant Molecular) descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution.

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors: These descriptors encode information on the 3D molecular structure, influenced by atomic masses, electronegativities, and van der Waals radii.

3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) descriptors: These descriptors are derived from a 3D representation of the molecule, influenced by interatomic distances.

RDF (Radial Distribution Function) descriptors: These 3D descriptors provide information about the probability of finding an atom at a certain distance from the center of the molecule.

2D Autocorrelations: These descriptors relate the values of a specific property (like atomic mass or polarizability) at different topological distances within the molecular graph.

For a specific QSAR model developed for hCA IX inhibition, the selected descriptors included E1p (1st component WHIM descriptor, weighted by atomic polarizabilities), HATS7m (Leverage-weighted autocorrelation of lag 7, weighted by atomic masses), HATS7u (Leverage-weighted autocorrelation of lag 7, unweighted), R8p (R maximal autocorrelation of lag 8, weighted by atomic polarizabilities), and RDF125m (Radial Distribution Function – 12.5, weighted by atomic masses). tandfonline.com The values of these descriptors for a selection of benzenesulfonamide derivatives from the study are presented below.

Compound IDE1pHATS7mHATS7uR8pRDF125m
1 0.4430.0460.111-0.0630
2 0.4280.020.081-0.0710
3 0.4190.0380.098-0.0630
4 0.4140.0310.091-0.0630
5 0.4130.0270.086-0.0620

This table is generated based on data from the QSAR study on benzenesulfonamides incorporating cyanoacrylamide moieties. The compound IDs are as assigned in the source research paper. tandfonline.com

The selection of these specific descriptors suggests that a combination of molecular shape (E1p), atomic distribution (HATS descriptors), and specific interatomic distances (RDF descriptor) are critical in determining the inhibitory potency of these benzenesulfonamides against hCA IX. tandfonline.com Such descriptors would be equally relevant in developing a QSAR model for this compound.

Once relevant descriptors are selected, they are used to build a mathematical model that correlates them with the biological activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the biological activity is the dependent variable and the molecular descriptors are the independent variables. The goal is to generate a statistically robust equation that can accurately predict the activity of new or untested compounds.

In the study of benzenesulfonamides as hCA IX and XII inhibitors, MLR was used to develop predictive QSAR models. tandfonline.com The statistical quality and predictive power of these models are assessed using various parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while a high leave-one-out cross-validated correlation coefficient (q²) demonstrates the model's robustness and predictive ability. tandfonline.com

The QSAR model developed for the inhibition of hCA IX yielded a statistically significant equation with a squared correlation coefficient (R²) of 0.960 and a cross-validated squared correlation coefficient (q²) of 0.917. tandfonline.com Similarly, the model for hCA XII inhibition showed excellent statistical values with an R² of 0.984 and a q² of 0.967. tandfonline.com These high values indicate that the developed models have a strong predictive capacity for the inhibition of these specific carbonic anhydrase isoforms by this class of benzenesulfonamides. tandfonline.com

The predictive power of such a model is best illustrated by comparing the experimentally determined biological activities with the activities predicted by the QSAR equation. A close agreement between these values for a range of compounds demonstrates the model's utility.

Compound IDhCA IX Experimental Kᵢ (nM)hCA IX Predicted Kᵢ (nM)hCA XII Experimental Kᵢ (nM)hCA XII Predicted Kᵢ (nM)
1 7.88.14.34.3
2 12.412.15.15.2
3 24.123.96.26.2
4 35.836.38.38.2
5 41.241.510.110.1
10 10.710.412.612.7
15 20.120.354.354.2
20 142.6142.2102.6102.7

This table is generated based on data from the study by Alafeefy et al. on benzenesulfonamides incorporating cyanoacrylamide moieties. The compound IDs are as assigned in the source research paper. Kᵢ represents the inhibition constant. tandfonline.com

The close correlation between the experimental and predicted values, as shown in the table, validates the QSAR models. tandfonline.com Such a validated model could then be used to predict the carbonic anhydrase inhibitory activity of this compound, providing a valuable theoretical estimation of its potential potency prior to synthesis and biological testing. This predictive capability is a cornerstone of modern computational drug design, allowing for the prioritization of lead candidates and the rational design of novel, more effective therapeutic agents. tandfonline.com

Biological Activity and Mechanistic Studies

In Vitro Antimicrobial Efficacy Assessments

This section would typically present data from laboratory studies designed to evaluate the ability of 4-chloro-2-iodo-N-propylbenzenesulfonamide to inhibit the growth of or kill various microorganisms. The efficacy is often quantified by metrics such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Evaluation Against Gram-Positive Bacterial Strains

Research in this area would involve testing the compound against a panel of Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. For instance, studies on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which are structurally related, have shown promising activity against several anaerobic Gram-positive bacteria. nih.gov If this compound were tested, the results might be presented as follows:

Hypothetical Data Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Aerobic Data Not Available
Streptococcus pneumoniae Aerobic Data Not Available
Enterococcus faecalis Aerobic Data Not Available
Clostridium perfringens Anaerobic Data Not Available

Evaluation Against Gram-Negative Bacterial Strains

Gram-negative bacteria possess a more complex outer membrane, making them inherently more resistant to many antimicrobial agents. nih.gov An evaluation of this compound would involve assessing its ability to penetrate this barrier and exert an effect.

Hypothetical Data Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial Strain Type MIC (µg/mL)
Escherichia coli Aerobic Data Not Available
Pseudomonas aeruginosa Aerobic Data Not Available
Klebsiella pneumoniae Aerobic Data Not Available

Investigation of Fungal Pathogen Inhibition

In addition to antibacterial properties, many sulfonamides are investigated for antifungal activity. For example, a novel α-chloro β-keto-based sulfone was shown to have antifungal potential against various Candida species. nih.gov Research on this compound would assess its efficacy against clinically relevant fungal pathogens.

Hypothetical Data Table 3: In Vitro Antifungal Activity of this compound

Fungal Strain Type MIC (µg/mL)
Candida albicans Yeast Data Not Available
Candida glabrata Yeast Data Not Available

In Vitro Anticancer Activity Profiling in Established Cell Lines

This area of research would focus on the potential of this compound to kill cancer cells or inhibit their proliferation. The cytotoxicity is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Cytotoxicity Evaluation in Diverse Human Cancer Cell Panels

The compound would be tested against a variety of human cancer cell lines to determine its spectrum of activity. For example, certain benzenesulfonamide (B165840) derivatives have demonstrated cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. nih.govmdpi.com

Hypothetical Data Table 4: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma Data Not Available
HeLa Cervical Carcinoma Data Not Available
HCT-116 Colon Carcinoma Data Not Available
A549 Lung Carcinoma Data Not Available
K562 Chronic Myelogenous Leukemia Data Not Available

Mechanisms of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)

Once cytotoxic activity is established, further studies would elucidate the mechanism by which the compound exerts its effects. This often involves investigating its impact on the cell cycle and its ability to induce programmed cell death (apoptosis).

For instance, a study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative in acute leukemia cells (K562 and Jurkat) revealed that it could induce cell cycle arrest and apoptosis. nih.govresearchgate.net In K562 cells, the compound caused cell cycle arrest at the G2/M phase and activated both extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net In Jurkat cells, it led to a blockade at the G0/G1 phase and involved only intrinsic apoptosis. nih.govresearchgate.net

Should research on this compound be conducted, similar mechanistic studies would be necessary to understand its mode of action. This could involve techniques like flow cytometry to analyze cell cycle distribution and assays to detect markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential.

Enzyme Inhibition and Modulation of Cellular Pathways

The sulfonamide functional group is a key pharmacophore in a multitude of clinically used drugs and is known to interact with a variety of enzymes and cellular signaling pathways.

Inhibition of Key Enzymes (e.g., topoisomerases, IKK2) Implicated in Disease States

The benzenesulfonamide scaffold has been investigated for its potential to inhibit enzymes that are critical in various pathological conditions.

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While specific inhibitory data for this compound against topoisomerases are not available in the current literature, the broader class of sulfonamide-containing compounds has been explored for this activity. For instance, certain benzofuroquinolinediones have demonstrated potent topoisomerase II inhibitory activity, with some compounds showing IC50 values in the low micromolar range, comparable to the well-known anticancer drug doxorubicin. nih.gov One such compound, 8i, exhibited an IC50 value of 0.68 microM against topoisomerase II. nih.gov Furthermore, metabolites of benzene (B151609) have been identified as topoisomerase II poisons, suggesting that aromatic structures can interact with this enzyme. nih.gov These findings suggest that the benzenesulfonamide scaffold could be a starting point for the design of novel topoisomerase inhibitors, although further research is required to confirm this hypothesis for derivatives like this compound.

IKK2 (IκB kinase 2)

IκB kinase 2 (IKK2 or IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. nih.gov Inhibition of IKK2 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer. nih.gov A number of selective IKK2 inhibitors have been developed, some of which feature a sulfonamide or a related chemical moiety. The inhibitory activities of some of these compounds are presented in the table below. selleckchem.com For example, the selective IKK2 inhibitor IMD0354 has been shown to suppress corneal inflammation and angiogenesis by disrupting NF-κB signaling. nih.gov

CompoundTargetIC50 (nM)
TPCA-1IKK217.9
LY2409881IKK230
IKK-16IKK240

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, ISRE)

The sulfonamide scaffold is known to be present in various anti-inflammatory drugs. This activity is often attributed to the modulation of key inflammatory signaling pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

The NF-κB signaling pathway is a cornerstone of the inflammatory response. The activation of this pathway leads to the transcription of numerous pro-inflammatory genes. As mentioned, the inhibition of IKK2 is a direct way to suppress NF-κB activation. nih.gov The non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787) and its metabolites have been shown to inhibit the NF-κB pathway by decreasing IKKβ kinase activity. nih.gov This suggests that small molecules can effectively modulate this critical inflammatory cascade. While direct evidence for this compound is not available, the general ability of sulfonamide-containing molecules to inhibit NF-κB signaling is a significant area of research.

ISRE (Interferon-Stimulated Response Element)

The Interferon-Stimulated Response Element (ISRE) is a short DNA sequence found in the promoter region of interferon-stimulated genes (ISGs). ontosight.aialtmeyers.org The binding of transcription factors, such as the ISGF3 complex, to ISREs is a critical step in the cellular response to interferons, which are key cytokines in the antiviral and immune responses. nih.govfrontiersin.org This signaling occurs through the JAK-STAT pathway. nih.gov To date, there is a lack of specific research demonstrating the modulation of the ISRE pathway by benzenesulfonamide derivatives. This represents a potential area for future investigation to determine if this class of compounds has any immunomodulatory effects through this pathway.

Neuropharmacological Investigations of Sulfonamide Scaffolds

The sulfonamide moiety is present in a number of drugs that act on the central nervous system (CNS). Consequently, the neuropharmacological properties of this scaffold are of considerable interest.

In Vitro Receptor Binding Affinity and Functional Assays for Neurotransmitter Receptors

The interaction of small molecules with neurotransmitter receptors is a fundamental aspect of neuropharmacology. The benzenesulfonamide scaffold has been incorporated into ligands for various receptors. For instance, a series of novel biphenylsulfonamide derivatives have been synthesized and evaluated for their binding affinity to the angiotensin II type 2 (AT2) receptor. nih.gov The binding affinities (Ki) of some of these compounds are presented in the table below. nih.gov

CompoundReceptorKi (nM)
Compound 8dAT2115.9
Compound 8hAT282.9
Compound 8lAT256.59

Furthermore, the affinity of various antidepressants and their metabolites for a range of neurotransmitter receptors and transporters has been extensively studied. nih.gov While not all of these compounds contain a sulfonamide group, these studies provide a framework for assessing the neuropharmacological profile of new chemical entities. The data from such studies, often presented as Ki values, are crucial for understanding the potential therapeutic effects and side-effect profiles of CNS-active compounds. nih.gov

Mood-Modulating Activity in Preclinical Models

Preclinical animal models are essential for evaluating the potential mood-modulating effects, such as anxiolytic and antidepressant activities, of novel compounds. nih.govnih.govresearchgate.netavancepsychiatry.combris.ac.uk Common models for depression include the forced swim test and the tail suspension test, where a reduction in immobility time is indicative of an antidepressant-like effect. researchgate.net For anxiety, the elevated plus-maze and hole-board tests are frequently used, where an increase in exploration of the open arms or head-dipping behavior, respectively, suggests an anxiolytic-like effect. researchgate.netmdpi.com

Structure Activity Relationship Sar Analysis

Impact of Halogen Substituents on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. ijres.org Their presence can influence lipophilicity, metabolic stability, and binding affinity to biological targets. ijres.orgresearchgate.net In the context of benzenesulfonamides, halogenation has been a key strategy for enhancing potency and selectivity. nih.govacs.org

The specific placement of chlorine at the para-position and iodine at the ortho-position on the benzene (B151609) ring is critical to the molecule's interaction with its target. The sulfonamide group itself often acts as an anchor, for instance by coordinating with the Zn(II) ion in the active site of enzymes like carbonic anhydrases. nih.gov The halogen atoms then help to orient the ring within the binding pocket, affecting both affinity and selectivity. nih.gov

Para-Chloro Substituent : A chlorine atom at the para-position is a common feature in many biologically active sulfonamides. It is an electron-withdrawing group that can influence the acidity of the sulfonamide NH proton, which is often crucial for binding. Research on analogs of the PPARγ partial agonist INT131, a complex dichlorinated benzenesulfonamide (B165840), revealed that substitutions at the para-position (position 4) of the benzene ring were associated with higher transcriptional activity. nih.gov

Ortho-Iodo Substituent : The ortho-position is adjacent to the sulfonamide anchor. A bulky substituent like iodine at this position can impose significant steric constraints, forcing a specific conformation of the molecule that may be favorable for binding to a particular target. Studies on other halogenated benzenesulfonamides have shown that ortho-substituents can profoundly impact selectivity for different enzyme isoforms. acs.org The larger size and greater polarizability of iodine compared to chlorine can lead to different and potentially stronger interactions, such as halogen bonding. nih.govresearchgate.net Halogens are generally ortho- and para-directing in electrophilic aromatic substitution reactions, though they are deactivating. unizin.org

The biological effects of the chlorine and iodine substituents are governed by a combination of steric and electronic factors.

Halogen Bonding : A key stereoelectronic interaction is the halogen bond, a non-covalent interaction where the halogen atom acts as an electrophilic (Lewis acidic) center. ijres.org This can be a significant factor in drug-target binding affinity. ijres.org Structural analyses of some benzenesulfonamide analogs have shown that a halogen atom can form a halogen bond with a backbone nitrogen atom of an amino acid residue (like phenylalanine) in the binding pocket, enhancing ligand packing and affinity. nih.gov The large, polarizable nature of iodine makes it a particularly effective halogen bond donor.

Influence of N-Alkyl Chain Modifications on Biological Efficacy

The N-propyl group provides a short, flexible alkyl chain. Its conformational freedom allows it to adopt a shape that is complementary to the topology of the target's binding site.

Conformational Flexibility : The three-carbon chain can rotate around its single bonds, allowing it to fit into hydrophobic pockets of varying shapes. This flexibility can be advantageous for achieving an optimal binding orientation.

Steric Effects : The size and shape of the N-alkyl group are critical. While some space in the binding pocket is necessary to accommodate the group, an excessively bulky substituent could introduce steric clashes, thereby reducing binding affinity. The propyl group represents a balance, providing sufficient hydrophobic interaction without being overly large. The N-acyl-N-alkyl sulfonamide (NASA) moiety has been explored for its ability to acylate lysine (B10760008) residues in proteins, highlighting the role of the N-alkyl group in positioning the molecule for interaction. acs.org

The biological activity of N-alkylbenzenesulfonamides can be highly sensitive to the nature of the alkyl group. google.com SAR studies often involve synthesizing a series of analogs with varying alkyl chain lengths and branching patterns to find the optimal substituent.

Chain Length : Studies on the binding of alkylsulfonates to host molecules have demonstrated a clear dependence on alkyl chain length. researchgate.net Often, there is an optimal length that maximizes hydrophobic interactions with the target protein. Increasing or decreasing the chain length from the N-propyl group (e.g., to N-ethyl or N-butyl) could either improve or diminish biological activity depending on the specific topology of the target's binding site.

Branching : Introducing branching to the alkyl chain (e.g., using an isopropyl group instead of an n-propyl group) would restrict conformational flexibility and increase steric bulk. This change can significantly impact binding. In some cases, branching can lead to improved selectivity for a specific target, while in others it can abolish activity altogether due to steric hindrance. For example, in a series of N-substituted phenyldihydropyrazolones, the nature of the substituent, including aromatic and alkyl moieties, greatly influenced activity and selectivity against Trypanosoma cruzi. frontiersin.org

The following table summarizes hypothetical SAR trends based on common findings in benzenesulfonamide optimization.

Modification from N-propylExpected Impact on ActivityRationale
N-ethylPotentially lowerReduced hydrophobic interactions
N-butylPotentially higher or lowerDepends on size of hydrophobic pocket
N-isopropyl (branched)Potentially higher or lowerIncreased steric bulk, restricted conformation; may improve selectivity or cause steric clash
N-cyclopropyl (cyclic)Potentially higherRigid structure reduces entropic penalty of binding; may fit specific pockets better

Substituent Effects on Aromatic Ring Systems

The substituents on the benzene ring collectively determine the electronic character of the molecule, which is fundamental to its reactivity and interactions. lumenlearning.com Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating). libretexts.org

In 4-chloro-2-iodo-N-propylbenzenesulfonamide, all three substituents—chloro, iodo, and the N-propylsulfonamide group—are electron-withdrawing.

Halogens (Cl, I) : As discussed, halogens are deactivating due to their strong inductive electron withdrawal, which makes the aromatic ring less nucleophilic. msu.edu

Sulfonamide Group (-SO₂NHR) : The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect significantly deactivates the ring.

The cumulative effect of these three electron-withdrawing groups makes the aromatic ring of this compound significantly electron-poor. This has several consequences:

Acidity of Sulfonamide N-H : The electron-withdrawing nature of the substituted ring increases the acidity of the proton on the sulfonamide nitrogen. This is often a critical factor for activity, as the deprotonated sulfonamide anion is frequently the species that coordinates to metal ions (e.g., Zn²⁺) in metalloenzymes. nih.gov

π-π Interactions : The electron-poor nature of the aromatic ring can influence its ability to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein binding site. It may favor interactions with electron-rich aromatic systems.

The following table summarizes the electronic effects of the substituents.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
-ClparaElectron-withdrawingElectron-donating (weak)Electron-withdrawing (deactivating)
-IorthoElectron-withdrawingElectron-donating (weak)Electron-withdrawing (deactivating)
-SO₂NH-propylmeta-directingElectron-withdrawingElectron-withdrawingStrongly electron-withdrawing (deactivating)

Electronic and Steric Contributions of Phenyl Ring Modifications

The substitution pattern on the phenyl ring of this compound, with a chlorine atom at the para-position (C4) and an iodine atom at the ortho-position (C2), is crucial in defining its chemical properties and, consequently, its biological activity. Both electronic and steric factors of these halogen substituents play a significant role.

Electronic Effects:

Halogens exert a dual electronic effect on the aromatic ring: a deactivating inductive effect (-I) and an activating resonance effect (+R). Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond (inductive effect), which generally decreases the reactivity of the ring towards electrophilic substitution. nih.govnih.gov Conversely, the lone pairs of electrons on the halogen atoms can be donated to the pi-system of the ring (resonance effect), which directs incoming electrophiles to the ortho and para positions. nih.govnih.gov

In the case of this compound, both chlorine and iodine are electron-withdrawing, which can influence the acidity of the sulfonamide N-H proton. A more electron-deficient phenyl ring can lead to a lower pKa of the sulfonamide, potentially enhancing its ability to act as a hydrogen bond donor in interactions with biological targets. The relative electronegativity of the halogens (Cl > I) suggests that chlorine has a stronger inductive effect. nih.gov

Steric Effects:

The interplay of these electronic and steric factors is critical. For instance, in the context of carbonic anhydrase inhibitors, a common target for sulfonamides, the orientation of the phenyl ring and its substituents within the enzyme's active site is a key determinant of binding affinity and selectivity. nih.govresearchgate.net The specific arrangement of the chloro and iodo groups in this compound would therefore be expected to define its inhibitory profile against different isoforms of this enzyme.

Below is a data table summarizing the key physicochemical properties of the halogen substituents that contribute to their electronic and steric effects.

Substituentvan der Waals Radius (Å)Electronegativity (Pauling Scale)Hammett Constant (σp)
Chlorine (Cl)1.753.16+0.23
Iodine (I)1.982.66+0.18

This table presents generally accepted physicochemical parameters for the substituents.

Bioisosteric Replacements and Their Effects on Target Interactions

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physicochemical properties. ctppc.org For this compound, several bioisosteric replacements could be considered to probe and optimize its biological activity.

Replacements for Halogen Atoms:

The chloro and iodo substituents could be replaced by other groups to fine-tune the electronic and steric profile of the molecule. For instance, replacing the iodine atom with a smaller halogen like bromine or chlorine would reduce steric bulk, which could be beneficial if the original molecule is too large for the target's binding site. Conversely, replacing chlorine with a trifluoromethyl (-CF3) group would maintain a strong electron-withdrawing effect while increasing lipophilicity. An ethynyl (B1212043) group has also been investigated as a bioisostere for iodine, as it can mimic the halogen bond-donating properties of iodine. nih.gov

Replacements for the N-propyl Group:

The N-propyl group on the sulfonamide can be modified to explore interactions with hydrophobic pockets in the target protein. Increasing the chain length (e.g., to N-butyl) or introducing branching (e.g., N-isopropyl or N-isobutyl) could enhance van der Waals interactions. Alternatively, introducing cyclic structures (e.g., N-cyclopropyl or N-cyclohexyl) could impose conformational rigidity, which might lead to higher binding affinity due to a lower entropic penalty upon binding.

Replacements for the Sulfonamide Group:

The sulfonamide group itself is a key pharmacophoric feature, often crucial for binding to zinc-containing enzymes like carbonic anhydrases. However, in other contexts, it can be replaced with other acidic functional groups that can act as hydrogen bond donors. Common bioisosteres for the sulfonamide group include carboxylic acids, tetrazoles, and N-acylsulfonamides. nih.govresearchgate.netufrj.br Such replacements would significantly alter the acidity and hydrogen bonding pattern of the molecule, which could lead to a different pharmacological profile. For example, replacing the sulfonamide with a tetrazole ring can sometimes improve oral bioavailability. ctppc.org

The following table outlines potential bioisosteric replacements for the key functional groups of this compound and the rationale for their consideration.

Original GroupPotential BioisostereRationale for Replacement
Iodine (I)Bromine (Br), Ethynyl (-C≡CH)Modulate steric bulk and halogen bonding potential. nih.gov
Chlorine (Cl)Trifluoromethyl (-CF3), Cyano (-CN)Enhance electron-withdrawing properties and lipophilicity.
N-propylN-cyclopropyl, N-isobutylIntroduce conformational rigidity or enhance hydrophobic interactions.
Sulfonamide (-SO2NH-)Tetrazole, Carboxylic Acid (-COOH)Alter acidity, hydrogen bonding capacity, and pharmacokinetic properties. ctppc.orgufrj.br

This table provides examples of potential bioisosteric replacements based on established principles of medicinal chemistry.

Future Directions and Research Perspectives

Rational Design of Novel Analogues with Improved Potency and Selectivity

The rational design of new chemical entities is a foundational aspect of modern drug discovery. nih.gov For 4-chloro-2-iodo-N-propylbenzenesulfonamide, a systematic structure-activity relationship (SAR) study would be the first step in designing novel analogues. nih.gov This would involve the synthesis and biological evaluation of a library of related compounds to identify key structural motifs responsible for any observed activity.

Future research should focus on modifications at several key positions of the molecule:

The N-propyl group: Altering the length and branching of the alkyl chain could influence lipophilicity and, consequently, cell permeability and target engagement.

The chloro and iodo substituents: The electronic and steric properties of these halogens on the benzene (B151609) ring are critical. Replacing them with other functional groups could modulate the compound's interaction with biological targets.

The sulfonamide linker: While generally conserved, subtle modifications to the sulfonamide group itself could be explored.

Computational modeling and quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of these analogues, predicting their potential potency and selectivity before synthesis. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of "one drug, one target" is increasingly being replaced by the understanding that many diseases are multifactorial and may be more effectively treated by agents that act on multiple targets. researchgate.net Sulfonamides, as a class, are known to interact with a variety of enzymes and receptors. nih.gov Future investigations into this compound should therefore include broad screening against a panel of biologically relevant targets to explore its polypharmacological potential.

Should initial screenings reveal activity against multiple targets of interest for a particular disease state (e.g., cancer or inflammatory disorders), this would open avenues for the design of multi-target ligands. The goal would be to fine-tune the structure of this compound to optimize its activity against a desired set of targets while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov For this compound, AI can be integrated in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing sulfonamide datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues of this compound. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. stanford.edu

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for novel analogues, saving time and resources in the laboratory. researchgate.net

Development of Advanced Delivery Systems for Sulfonamide Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Advanced drug delivery systems can improve the solubility, stability, and bioavailability of compounds. nih.gov While the physicochemical properties of this compound are yet to be fully characterized, should challenges such as poor solubility arise, the development of advanced delivery systems would be a critical research direction.

Potential delivery strategies to be explored include:

Nanoparticle formulations: Encapsulating the compound in lipid or polymeric nanoparticles could enhance its solubility and provide for targeted delivery. researchgate.netresearchgate.net

Prodrug approaches: Modification of the molecule into a prodrug that is converted to the active form in vivo can improve its pharmacokinetic profile.

Mechanistic Elucidation of Novel Biological Activities

A fundamental aspect of drug development is understanding how a compound exerts its biological effects. Should initial screenings identify any significant biological activity for this compound, a thorough investigation into its mechanism of action will be imperative. This would involve a combination of biochemical, cellular, and molecular biology techniques to identify its direct molecular targets and the downstream signaling pathways it modulates.

For example, if the compound shows antibacterial activity, studies would be needed to determine if it acts via the classical sulfonamide mechanism of inhibiting dihydropteroate (B1496061) synthase or through a novel mechanism. nih.govtandfonline.com Similarly, if anticancer activity is observed, research would focus on its effects on cell cycle, apoptosis, and specific cancer-related signaling pathways.

Translational Research Opportunities for Sulfonamide Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its future analogues, this will involve a series of preclinical studies to assess their efficacy and safety in animal models of disease.

Positive results from these preclinical studies could then pave the way for clinical trials in humans. The broad therapeutic potential of sulfonamides suggests that derivatives of this compound could be investigated for a range of conditions, depending on the specific biological activities identified in early-stage research. nih.govacs.org

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-2-iodo-N-propylbenzenesulfonamide, and how do solvent choices influence reaction efficiency?

The synthesis typically involves nucleophilic substitution reactions between a sulfonyl chloride precursor and N-propylamine. A common method employs polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under basic conditions (e.g., NaH or K₂CO₃) to enhance reaction rates and yields . Elevated temperatures (80–120°C) are often critical for activating the sulfonyl chloride group. Solvent polarity directly impacts reaction kinetics, with NMP showing higher efficiency in similar sulfonamide syntheses due to better stabilization of intermediates .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR; ¹H/¹³C). Mass spectrometry (HRMS) confirms molecular weight, while X-ray diffraction (XRD) resolves crystalline structure ambiguities .

Q. What spectroscopic and structural characterization methods are essential for confirming the compound’s identity?

Key techniques include:

  • NMR : ¹H NMR for propyl chain protons (δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm); ¹³C NMR for sulfonamide carbonyl (δ ~165 ppm) .
  • XRD : Resolves halogen (Cl, I) positioning and confirms regioselectivity .
  • FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What are the common reaction pathways for modifying the sulfonamide group in this compound?

The sulfonamide group undergoes:

  • N-Alkylation : Using alkyl halides in DMF with NaH as a base.
  • Hydrolysis : Acidic/basic conditions yield sulfonic acids or amines.
  • Substitution : Iodo/chloro groups participate in Ullmann or Suzuki couplings for functionalization .

Q. How do solvent and temperature conditions affect the stability of this compound during storage?

The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Polar aprotic solvents like DMSO stabilize it in solution, but prolonged exposure >50°C accelerates decomposition, evidenced by HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Density functional theory (DFT) predicts transition states and intermediates, guiding solvent/reagent selection. For example, simulations of sulfonyl chloride reactivity with N-propylamine in DMF vs. NMP correlate with experimental yields . Machine learning models trained on reaction databases (e.g., PubChem) can identify optimal temperature and catalyst combinations .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural assignments?

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. Use dynamic NMR (variable-temperature studies) to detect rotational barriers in the propyl chain. Cross-validate with 2D NMR (COSY, NOESY) and computational geometry optimization (Gaussian/B3LYP) .

Q. How can regioselectivity challenges in halogen substitution (Cl vs. I) be addressed during derivatization?

The iodo group’s higher leaving-group tendency facilitates selective substitution. Use Pd-catalyzed cross-couplings (e.g., Stille or Sonogashira) under mild conditions (50–80°C) to retain chloro functionality. Monitor selectivity via LC-MS and isotopic labeling .

Q. What experimental designs are recommended for studying this compound’s enzyme inhibition mechanisms?

Employ:

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates.
  • Docking simulations : AutoDock Vina predicts binding modes, validated by site-directed mutagenesis.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Scale-up introduces impurities like sulfonic acid derivatives. Strategies include:

  • Flow chemistry : Continuous reactors minimize side reactions via precise temperature/residence time control.
  • Design of experiments (DoE) : Taguchi methods optimize reagent stoichiometry and solvent ratios.
  • In-line PAT (Process Analytical Technology) : Real-time UV/IR monitoring enables immediate adjustments .

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